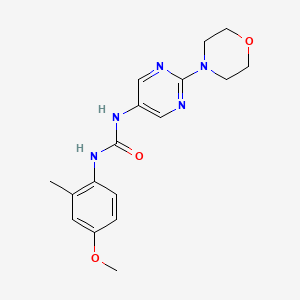
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 4-methoxy-2-methylaniline with 2-morpholinopyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- 1-(4-Methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- 1-(4-Methoxy-2-methylphenyl)-3-(2-pyrimidinyl)urea
Uniqueness
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the methoxy and morpholinopyrimidinyl groups, which can confer specific biological activities and chemical properties that are distinct from other similar compounds.
生物活性
Overview
1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, a synthetic organic compound, belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. Understanding its biological activity involves exploring its mechanism of action, target interactions, and relevant case studies.
- IUPAC Name : 1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
- CAS Number : 1396873-82-7
- Molecular Formula : C17H21N5O3
- Molecular Weight : 341.38 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, notably Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication during cell division, and its overexpression is linked to various cancers. By inhibiting PLK4, this compound can disrupt abnormal cell proliferation associated with cancerous growths .
Inhibition of PLK4
Research indicates that the inhibition of PLK4 by this compound leads to significant effects on cell cycle regulation. In vitro studies have shown that treatment with PLK4 inhibitors can induce cell cycle arrest in cancer cells, particularly those with mutations in the p53 pathway. For instance:
- Study Findings : In a study involving RPE1 cells (retinal pigment epithelial cells), centrinone (another PLK4 inhibitor) was shown to cause centrosome loss, leading to p53 stabilization and G1 phase arrest in p53-positive cells. The study suggested that similar outcomes could be expected with this compound due to its structural similarities and mechanism of action .
Anticancer Potential
In preclinical models, this compound has demonstrated promising anticancer activity. For example:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Fu et al., 2017 | Various cancer cell lines | Induced apoptosis and inhibited proliferation |
| Zitouni et al., 2014 | p53-mutant cancer cells | Reduced cell viability and induced cell cycle arrest |
These studies highlight the potential utility of this compound as a therapeutic agent in treating cancers characterized by aberrant PLK4 activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Moderate bioavailability due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal excretion of metabolites.
Toxicological studies are essential to establish a safety profile. Early findings indicate manageable toxicity levels; however, comprehensive studies are required for clinical application.
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGEBNINUVLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













